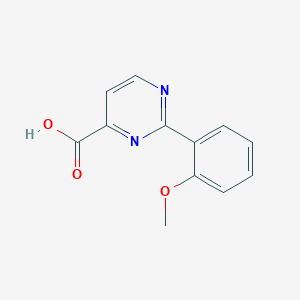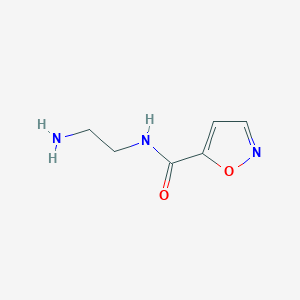![molecular formula C46H27N11Na4O15S4 B12099681 tetrasodium;3-[(2E)-2-[(4E)-4-[(E)-[(4Z)-4-[(E)-[8-[(2,4-diamino-5-nitrophenyl)diazenyl]-1-oxo-5-sulfonatonaphthalen-2-ylidene]hydrazinylidene]-6-sulfonatonaphthalen-1-ylidene]hydrazinylidene]naphthalen-1-ylidene]hydrazinyl]naphthalene-1,5-disulfonate](/img/structure/B12099681.png)
tetrasodium;3-[(2E)-2-[(4E)-4-[(E)-[(4Z)-4-[(E)-[8-[(2,4-diamino-5-nitrophenyl)diazenyl]-1-oxo-5-sulfonatonaphthalen-2-ylidene]hydrazinylidene]-6-sulfonatonaphthalen-1-ylidene]hydrazinylidene]naphthalen-1-ylidene]hydrazinyl]naphthalene-1,5-disulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
. This compound is widely used in the textile industry for dyeing purposes due to its strong color and stability.
准备方法
The synthesis of Sirius grey GB involves the formation of azo bonds through diazotization and coupling reactions. The industrial production of this dye typically includes the following steps:
Diazotization: Aromatic amines are treated with nitrous acid to form diazonium salts.
Coupling: The diazonium salts are then coupled with aromatic compounds containing hydroxyl or amino groups to form the azo bonds.
Sulfonation: The resulting compound is sulfonated to enhance its solubility in water.
化学反应分析
Sirius grey GB undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized by agents such as hydrogen peroxide, leading to the breakdown of the azo bonds.
Reduction: Reducing agents like sodium dithionite can cleave the azo bonds, resulting in the formation of aromatic amines.
Substitution: The sulfonate groups can participate in substitution reactions, altering the dye’s properties.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium dithionite for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions are typically aromatic amines and substituted derivatives of the original dye .
科学研究应用
Sirius grey GB has several scientific research applications:
Chemistry: It is used as a model compound for studying the kinetics and mechanisms of azo dye reactions.
Biology: The dye is employed in staining techniques for visualizing biological tissues and cells.
Medicine: Research is ongoing to explore its potential use in medical diagnostics and treatments.
Industry: Beyond textiles, Sirius grey GB is used in the paper and leather industries for coloring purposes.
作用机制
The mechanism of action of Sirius grey GB involves its interaction with various molecular targets. The dye’s sulfonate groups enhance its solubility, allowing it to penetrate and bind to substrates effectively. The azo bonds are responsible for the dye’s color properties, and their cleavage or modification can lead to changes in color and other properties .
相似化合物的比较
Sirius grey GB can be compared with other azo dyes such as Direct black 22 and Direct black 38. While all these dyes share similar structural features, Sirius grey GB is unique due to its specific combination of four azo bonds and four sulfonate groups, which confer distinct solubility and stability properties .
Similar compounds include:
- Direct black 22
- Direct black 38
- Direct red 28
These compounds differ in the number and arrangement of azo bonds and sulfonate groups, leading to variations in their chemical and physical properties .
属性
分子式 |
C46H27N11Na4O15S4 |
|---|---|
分子量 |
1194.0 g/mol |
IUPAC 名称 |
tetrasodium;3-[(2E)-2-[(4E)-4-[(E)-[(4Z)-4-[(E)-[8-[(2,4-diamino-5-nitrophenyl)diazenyl]-1-oxo-5-sulfonatonaphthalen-2-ylidene]hydrazinylidene]-6-sulfonatonaphthalen-1-ylidene]hydrazinylidene]naphthalen-1-ylidene]hydrazinyl]naphthalene-1,5-disulfonate |
InChI |
InChI=1S/C46H31N11O15S4.4Na/c47-32-21-33(48)41(57(59)60)22-40(32)56-54-38-16-17-43(75(67,68)69)29-10-11-39(46(58)45(29)38)55-53-37-15-14-36(27-9-8-24(20-30(27)37)73(61,62)63)52-51-35-13-12-34(25-4-1-2-5-26(25)35)50-49-23-18-31-28(44(19-23)76(70,71)72)6-3-7-42(31)74(64,65)66;;;;/h1-22,49H,47-48H2,(H,61,62,63)(H,64,65,66)(H,67,68,69)(H,70,71,72);;;;/q;4*+1/p-4/b50-34+,51-35+,52-36+,53-37-,55-39+,56-54?;;;; |
InChI 键 |
ZJEACTBQLPPJGK-FSTMYZNRSA-J |
手性 SMILES |
C1=CC=C2/C(=N/N=C/3\C=C/C(=N/N=C/4\C=CC5=C(C=CC(=C5C4=O)N=NC6=CC(=C(C=C6N)N)[N+](=O)[O-])S(=O)(=O)[O-])/C7=C3C=CC(=C7)S(=O)(=O)[O-])/C=C/C(=N\NC8=CC9=C(C=CC=C9S(=O)(=O)[O-])C(=C8)S(=O)(=O)[O-])/C2=C1.[Na+].[Na+].[Na+].[Na+] |
规范 SMILES |
C1=CC=C2C(=NN=C3C=CC(=NN=C4C=CC5=C(C=CC(=C5C4=O)N=NC6=CC(=C(C=C6N)N)[N+](=O)[O-])S(=O)(=O)[O-])C7=C3C=CC(=C7)S(=O)(=O)[O-])C=CC(=NNC8=CC9=C(C=CC=C9S(=O)(=O)[O-])C(=C8)S(=O)(=O)[O-])C2=C1.[Na+].[Na+].[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Spiro[benzo[c]fluorene-7,9'-xanthene]](/img/structure/B12099622.png)











